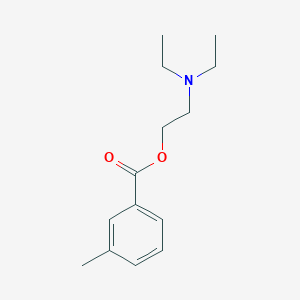

2-(Diethylamino)ethyl 3-methylbenzoate

Description

2-(Diethylamino)ethyl 3-methylbenzoate is an ester derivative of 3-methylbenzoic acid, where the carboxylic acid group is esterified with 2-(diethylamino)ethanol (DEAE). Its molecular formula is C₁₄H₂₁NO₃, with an average molecular weight of 251.3 g/mol. The compound features a methyl group at the 3-position of the benzene ring and a diethylaminoethyl ester moiety. This structure imparts both lipophilic (aromatic methyl group) and hydrophilic/cationic (diethylamino group) properties, making it suitable for applications in drug delivery, surfactants, or catalysis .

Properties

CAS No. |

10367-88-1 |

|---|---|

Molecular Formula |

C14H21NO2 |

Molecular Weight |

235.32 g/mol |

IUPAC Name |

2-(diethylamino)ethyl 3-methylbenzoate |

InChI |

InChI=1S/C14H21NO2/c1-4-15(5-2)9-10-17-14(16)13-8-6-7-12(3)11-13/h6-8,11H,4-5,9-10H2,1-3H3 |

InChI Key |

NHHMPVPZDJSKJU-UHFFFAOYSA-N |

SMILES |

CCN(CC)CCOC(=O)C1=CC=CC(=C1)C |

Canonical SMILES |

CCN(CC)CCOC(=O)C1=CC=CC(=C1)C |

Synonyms |

3-Methyl-benzoic acid, 2-diethylaminoethyl ester |

Origin of Product |

United States |

Comparison with Similar Compounds

Functional Group Variations: Ester vs. Amide

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ():

- Structure: Amide derivative of 3-methylbenzoic acid, synthesized using 2-amino-2-methyl-1-propanol.

- Key Differences :

- Applications : Primarily used in synthetic organic chemistry for directing regioselective transformations, unlike the target ester, which may serve as a cationic surfactant or pharmaceutical intermediate.

Substituent Position and Bioactivity

2-(Diethylamino)ethyl 2-hydroxy-3-methylbenzoate ():

- Structure : Features a 2-hydroxy group adjacent to the 3-methyl substituent on the benzene ring.

- May exhibit altered reactivity (e.g., susceptibility to oxidation or chelation) compared to the non-hydroxylated target compound .

- Applications : Hydroxyl-containing esters are often explored in prodrug design or as intermediates for further functionalization.

Pesticide Derivatives: Sulfonylurea Esters

Methyl 2-(sulfonylurea)benzoates ():

- Examples : Triflusulfuron methyl ester, metsulfuron methyl ester.

- Key Differences :

- Incorporate sulfonylurea groups (–SO₂NHCONH–) linked to triazine rings, enabling herbicidal activity via acetolactate synthase (ALS) inhibition.

- Higher molecular weights (e.g., ~350–450 g/mol) due to complex substituents.

Organophosphorus Analogs

Pinacolyl S-2-diethylaminoethyl ethylphosphonothiolate () and Methylphosphonite esters ():

- Structure: Diethylaminoethyl group linked to phosphonothiolate/phosphonite moieties.

- Key Differences :

- Applications : Primarily of interest in chemical defense research, unlike the target compound’s industrial or pharmacological roles.

Halogenated Derivatives

2-[Ethyl(3-methylphenyl)amino]ethyl 3-(trichloromethyl)benzoate ():

- Structure : Features a trichloromethyl (–CCl₃) group at the 3-position.

- Key Differences: Increased lipophilicity and environmental persistence due to halogenation. Potential for higher toxicity (e.g., bioaccumulation) compared to the non-halogenated target compound .

- Applications : Likely used in specialized industrial processes or as a pesticide intermediate.

Data Table: Structural and Functional Comparison

| Compound Name | Molecular Formula | Key Functional Groups | Molecular Weight (g/mol) | Primary Applications |

|---|---|---|---|---|

| 2-(Diethylamino)ethyl 3-methylbenzoate | C₁₄H₂₁NO₃ | Ester, Diethylaminoethyl | 251.3 | Surfactants, Drug Delivery |

| N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide | C₁₂H₁₇NO₂ | Amide, Hydroxyalkyl | 207.3 | Catalysis, Organic Synthesis |

| Triflusulfuron methyl ester | C₁₄H₁₃F₃N₄O₆S | Sulfonylurea, Triazine | 434.3 | Herbicide |

| Pinacolyl S-2-diethylaminoethyl ethylphosphonothiolate | C₁₁H₂₆NO₂PS | Phosphonothiolate, Diethylaminoethyl | 283.4 | Chemical Defense Research |

| 2-[Ethyl(3-methylphenyl)amino]ethyl 3-(trichloromethyl)benzoate | C₁₈H₁₇Cl₃NO₂ | Trichloromethyl, Ester | 391.7 | Industrial Intermediates |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.